molecular formula C14H13Cl2NO5S B2523980 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1171464-44-0

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2523980
CAS No.: 1171464-44-0
M. Wt: 378.22
InChI Key: NAAZBCIBFBTRMC-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro, hydroxy, and methoxy groups attached to a benzenesulfonamide core, which imparts unique chemical properties.

Scientific Research Applications

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxyaniline with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include disruption of cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide exhibits unique properties due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO5S/c1-21-12-7-14(13(22-2)6-9(12)16)23(19,20)17-10-5-8(15)3-4-11(10)18/h3-7,17-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAZBCIBFBTRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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